ethyl 4-[2-(2-chlorophenoxy)propanoyl]-1-piperazinecarboxylate
Overview
Description
Ethyl 4-[2-(2-chlorophenoxy)propanoyl]-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C16H21ClN2O4 and its molecular weight is 340.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.1189848 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystallographic Analysis
In crystallographic studies, compounds similar to ethyl 4-[2-(2-chlorophenoxy)propanoyl]-1-piperazinecarboxylate have been examined for their supramolecular structures. For instance, Levocetirizinium dipicrate showcases a piperazine group's interaction through hydrogen bonding, forming a three-dimensional supramolecular structure. This highlights the compound's potential in forming stable crystalline structures useful in various pharmaceutical and material science applications (Jasinski et al., 2010).
Organic Synthesis
Research into organic crystal engineering with 1,4-piperazine-2,5-diones explores the hydrogen-bond association and polymorphic crystalline forms of related compounds. This demonstrates their significance in designing novel materials and understanding molecular interactions, which is essential for drug design and development (Weatherhead-Kloster et al., 2005).
Pharmacological Research
Compounds with a piperazine moiety, akin to this compound, have been investigated for their antimicrobial activities. Novel 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines have shown promising antimicrobial activities. This illustrates the potential of these compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Bektaş et al., 2010).
Analytical Chemistry
The analytical study of related compounds involves the investigation of their metabolism and disposition in biological systems. For instance, the analysis of metabolites in rat plasma and tissues by LC-MS/MS offers insights into the drug metabolism process, aiding in the safety and efficacy assessment of pharmaceutical compounds (Jiang et al., 2007).
Properties
IUPAC Name |
ethyl 4-[2-(2-chlorophenoxy)propanoyl]piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-3-22-16(21)19-10-8-18(9-11-19)15(20)12(2)23-14-7-5-4-6-13(14)17/h4-7,12H,3,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQZJBQJQZJROW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)OC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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